molecular formula C18H25N3O5S B2944322 2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide CAS No. 921844-89-5

2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B2944322
CAS No.: 921844-89-5
M. Wt: 395.47
InChI Key: UKILSQAKGOOHOR-UHFFFAOYSA-N
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Description

2-(2-((3,5-Dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide is a synthetic, heterocyclic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a core 1H-imidazole ring, a privileged structure in nature and pharmacology found in molecules like the amino acid histidine and various pharmaceutical agents . The imidazole ring is substituted with a hydroxymethyl group at the 5-position, a modification also seen in related research compounds , and a thioether linkage to a 3,5-dimethoxybenzyl group. The final structural component is an acetamide moiety bearing a 2-methoxyethyl side chain, which enhances the molecule's solubility properties. The precise mechanism of action for this specific compound is a subject of ongoing investigation, but its design suggests potential for interacting with biological systems. Imidazole-containing compounds are known to play roles in various cellular processes and can exhibit a range of biological activities by functioning as inhibitors of specific enzymes . The distinct substitution pattern on the imidazole ring, combined with the dimethoxybenzyl and methoxyethyl groups, makes this compound a valuable scaffold for developing novel enzyme inhibitors or receptor modulators. Its primary research applications include serving as a key intermediate in organic synthesis, a building block for the development of potential therapeutic agents, and a tool compound for probing biological mechanisms in fields such as cancer research, immunology, and infectious diseases. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5S/c1-24-5-4-19-17(23)10-21-14(11-22)9-20-18(21)27-12-13-6-15(25-2)8-16(7-13)26-3/h6-9,22H,4-5,10-12H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKILSQAKGOOHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=CN=C1SCC2=CC(=CC(=C2)OC)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide is a complex organic molecule with potential therapeutic applications. Its unique structural features include a thioether linkage, an imidazole ring, and an acetamide moiety, which are believed to contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and possible therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C18H25N3O5S
  • Molecular Weight : 395.47 g/mol
  • Key Structural Features :
    • Thioether linkage
    • Hydroxymethyl substituent on the imidazole ring
    • 3,5-Dimethoxybenzyl group

Anticonvulsant Activity

Recent studies indicate that compounds structurally similar to This compound may exhibit significant anticonvulsant properties. For instance, certain N-benzyl 2-substituted acetamides have demonstrated pronounced activities in animal models of seizures, with effective doses (ED50) lower than those of established anticonvulsants like phenobarbital .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies reveal that modifications at specific sites on the compound can enhance or diminish its biological activity. For example:

  • Electron-withdrawing groups at the N'-benzylamide site retained anticonvulsant activity.
  • Substituents such as 3-fluorobenzyloxy significantly improved activity, suggesting that fine-tuning the electronic properties of substituents can optimize pharmacological effects .

Study on Anticonvulsant Efficacy

In a comparative study involving various acetamide derivatives, it was found that compounds with similar imidazole structures exhibited significant anticonvulsant effects in maximal electroshock seizure (MES) models. The most active derivatives showed ED50 values ranging from 8.9 mg/kg to 21 mg/kg, indicating their potential as effective anticonvulsants .

Pharmacological Evaluation

A pharmacological evaluation of related compounds revealed that those containing hydroxymethyl groups demonstrated enhanced neuroprotective effects in models of neuropathic pain. The presence of a thioether moiety also contributed positively to the bioactivity profile, suggesting a multifaceted mechanism of action involving modulation of neurotransmitter systems .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Attributes
1-(3,5-Dimethoxybenzyl)-5-(2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidin-4-yl)pyridin-2(1H)Contains pyridine instead of imidazoleKnown for potent anticancer activity
2-[5-[[(3-Methoxypropylamino)-2-oxoethyl]thio]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(phenylmethyl)acetamideQuinazoline core structureExhibits antimicrobial properties
4-Amino-N-(3-methoxypropyl)-6-methylpyrimidin-2(1H)-onePyrimidine base structurePotential anti-inflammatory effects

Scientific Research Applications

The potential applications of 2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide include acting as a therapeutic agent, use in modifying the compound for further studies, and viability as a therapeutic agent. This compound is characterized by a thioether linkage, an imidazole ring, and an acetamide moiety. The presence of the 3,5-dimethoxybenzyl group and hydroxymethyl substituent on the imidazole ring contributes to its potential biological activity.

Scientific Research Applications
Interaction studies involving this compound could focus on protein binding assays, enzyme inhibition assays, and cell-based assays to assess its therapeutic potential. These studies are crucial for assessing the viability of the compound as a therapeutic agent.

Several compounds exhibit structural similarities to this compound:

Compound NameStructural FeaturesUnique Attributes
1-(3,5-Dimethoxybenzyl)-5-(2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidin-4-yl)pyridin-2(1H)Contains pyridine instead of imidazoleKnown for potent anticancer activity
2-[5-[[(3-Methoxypropylamino)-2-oxoethyl]thio]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(phenylmethyl)acetamideQuinazoline core structureExhibits antimicrobial properties
4-Amino-N-(3-methoxypropyl)-6-methylpyrimidin-2(1H)-onePyrimidine base structurePotential anti-inflammatory effects

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound features:

  • Thioether linkage (C–S–C) at the benzyl position

  • Hydroxymethyl group (–CH2OH) on the imidazole ring

  • Acetamide moiety (–N–C(=O)–CH3)

  • Methoxy groups (–OCH3) on the aromatic ring

These groups dictate its reactivity in nucleophilic, oxidative, and hydrolytic environments .

Core Imidazole Ring Formation

The imidazole core is synthesized via cyclization reactions. For example:

  • Condensation : Reaction of α-ketoaldehydes with amidines or thioureas under acidic conditions .

  • Microwave-assisted cyclization : Hydrazine hydrate mediates imidazole ring closure in ethanol at 80–100°C .

Oxidation of Thioether

The thioether group (–S–) is susceptible to oxidation:

ReagentProductConditions
H2O2 (30%)Sulfoxide (–SO–)RT, 6–12 hr
mCPBASulfone (–SO2–)DCM, 0°C → RT

Impact : Oxidation alters electronic properties, enhancing hydrogen-bonding capacity .

Hydroxymethyl Modifications

The –CH2OH group undergoes:

  • Esterification : Reacts with acetyl chloride to form –CH2OAc (improves lipophilicity).

  • Oxidation : Using MnO2 or PCC yields a ketone (–CH=O) .

Methoxy Group Demethylation

Demethylation of –OCH3 to –OH is achieved with:

  • BBr3 in DCM (−78°C → RT) .

  • HI/AcOH (reflux, 24 hr) .

Application : Generates phenolic groups for further conjugation (e.g., glycosylation) .

Acetamide Hydrolysis

The acetamide moiety (–N–C(=O)–CH3) undergoes hydrolysis under:

ConditionsProductYield
6M HCl, reflux, 8 hrCarboxylic acid (–COOH)75–85%
NaOH (aq), 70°C, 4 hrSodium carboxylate (–COO⁻Na⁺)>90%

Note : Hydrolysis increases polarity, impacting solubility and bioavailability .

Stability Under Physiological Conditions

  • pH-dependent degradation : The compound remains stable at pH 4–7 but degrades in alkaline media (pH >9) via imidazole ring opening.

  • Thermal stability : Decomposes above 200°C, forming volatile byproducts (GC-MS analysis) .

Comparisons with Analogous Compounds

Compound (Analog)Key ReactionOutcome vs. Target Compound
2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-hydroxyacetamide Thioether oxidationFaster sulfone formation (t1/2 = 2 hr vs. 4 hr)
5-(5-Nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole Cyclization efficiencyLower yield (62% vs. 88% for target)

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogues

Compound Name/ID Structural Features Biological Activity Reference
Target Compound Imidazole core; 3,5-dimethoxybenzylthio; hydroxymethyl; methoxyethyl-acetamide Not reported (inferred) N/A
4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid () Benzimidazole core; hydroxyethyl and benzyl substituents; carboxylic acid terminus Potential enzymatic activity
3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1, ) Benzimidazole-thioacetamide; dinitrophenyl group Antimicrobial, anticancer
(S)-N-(2-Aminophenyl)-4-(((4-phenyl-4,5-dihydro-1H-imidazol-2-yl)thio)methyl)benzamide () Imidazole-thioether; aminophenyl and benzamide groups HDAC inhibition (inferred)

Key Differences and Implications

  • Hydrophilicity : The hydroxymethyl group in the target compound likely improves solubility over analogues like W1 (), which lacks polar substituents on the imidazole ring .
  • Side Chain Flexibility : The methoxyethyl-acetamide side chain could offer better membrane permeability than the rigid benzamide group in ’s compound .

Research Findings from Analogues

  • Antimicrobial Activity : Benzimidazole-thioacetamide derivatives (e.g., W1) show activity against Gram-positive bacteria and fungi, attributed to the thioether linkage and aromatic substituents .
  • Enzymatic Inhibition : Imidazole-thioether compounds, such as ’s HDAC inhibitor, leverage sulfur linkages for metal coordination in active sites .
  • Synthetic Feasibility : The use of potassium carbonate in refluxing acetone () suggests that the target compound’s synthesis may require similar mild conditions to preserve sensitive groups like hydroxymethyl .

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